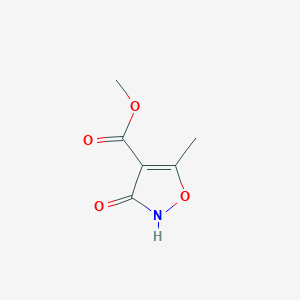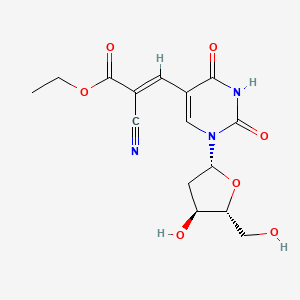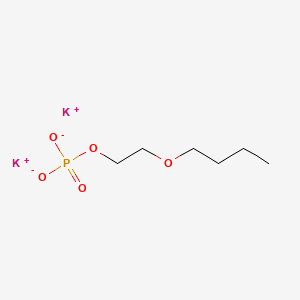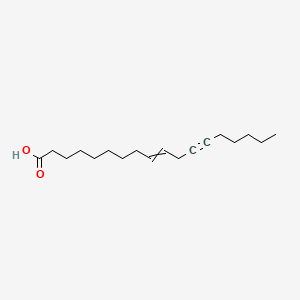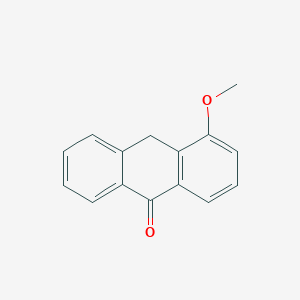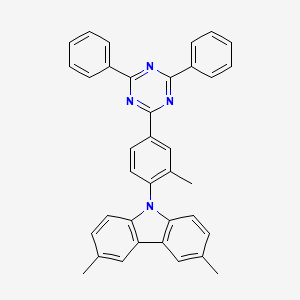![molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6](/img/structure/B13787468.png)
6-Methyl-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C9H16O2 It is a spiroacetal, a class of compounds characterized by a spiro-connected acetal structure This compound is notable for its unique bicyclic framework, which includes a dioxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-dioxaspiro[4.5]decane can be synthesized through a one-step condensation reaction. This reaction typically involves the condensation of an appropriate aromatic aldehyde with 1,2-diol in the presence of a catalyst such as indium chloride. The reaction is usually carried out at room temperature . After the condensation, the product can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,4-dioxaspiro[4.5]decane has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, spiroacetals are known to interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar compound without the methyl group.
7-Methyl-1,4-dioxaspiro[4.5]decane: Another spiroacetal with a methyl group at a different position.
2-Methyl-1,4-dioxaspiro[4.5]decane: A positional isomer with the methyl group at the 2-position.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Eigenschaften
CAS-Nummer |
935-38-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
MFGALRHHWABPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
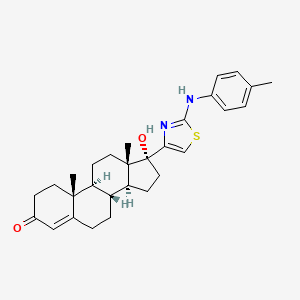
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
